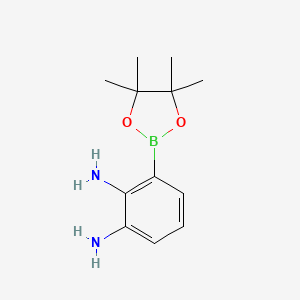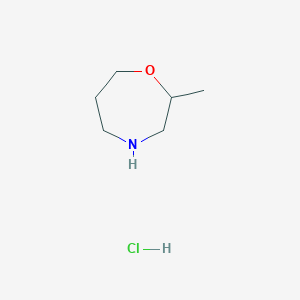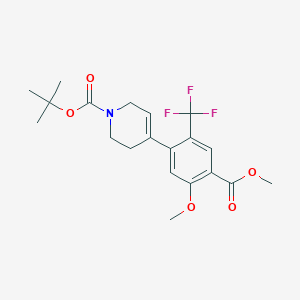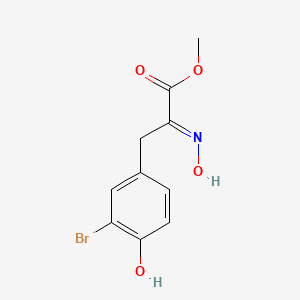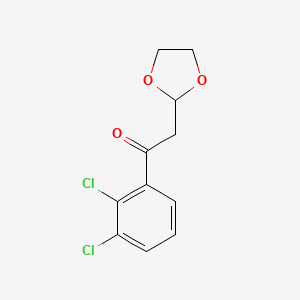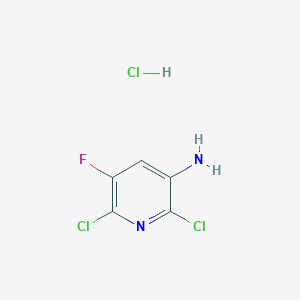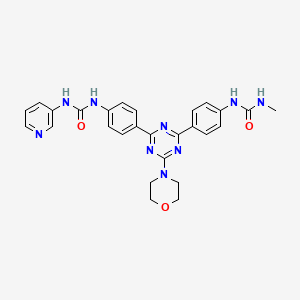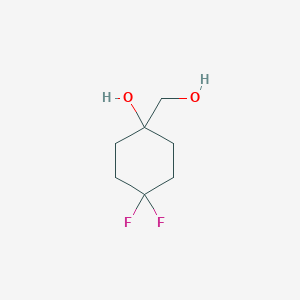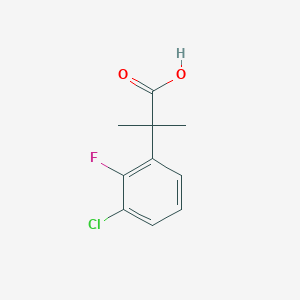
2-(3-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
“3-Chloro-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C6H5BClFO2 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
Protodeboronation of alkyl boronic esters, including 1°, 2°, and 3° alkyl boronic esters, has been reported . This process involves a radical approach and is a significant part of the synthesis of compounds like "3-Chloro-2-fluorophenylboronic acid" .
Molecular Structure Analysis
The molecular weight of “3-Chloro-2-fluorophenylboronic acid” is 174.36 g/mol . The compound’s structure includes a boronic acid group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms .
Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters, including “3-Chloro-2-fluorophenylboronic acid”, has been reported . This process involves a radical approach .
Physical And Chemical Properties Analysis
“3-Chloro-2-fluorophenylboronic acid” appears as a white to almost white powder or crystal . It has a melting point of 247 °C and is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions and Organic Synthesis
One significant application of related compounds involves cross-coupling reactions. For example, meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives have been developed using a nitrile template, highlighting the importance of such compounds in facilitating complex organic transformations (Wan et al., 2013). This technique underscores the utility of 2-(3-Chloro-2-fluorophenyl)-2-methylpropanoic acid and its analogs in synthesizing biologically active molecules and complex organic frameworks.
Chiral Synthesis and Resolution
Chiral synthesis and resolution of analogs demonstrate the compound's role in producing optically active substances. Fritz-Langhals and Schu¨tz (1993) developed a method for synthesizing optically active 2-fluoropropanoic acid derivatives of high enantiomeric purity, illustrating the compound's potential in creating enantiomerically pure chemicals for various applications, including pharmaceuticals and agrochemicals (Fritz-Langhals & Schu¨tz, 1993).
Material Science and Liquid Crystals
In the field of materials science, derivatives of 2-(3-Chloro-2-fluorophenyl)-2-methylpropanoic acid have been used to synthesize ferroelectric liquid crystals (FLCs). These compounds exhibit unique electro-optical properties, making them suitable for applications in displays and photonic devices. Dingemans et al. (1998) synthesized and characterized a series of FLCs derived from isoleucine, demonstrating the utility of such compounds in advanced material applications (Dingemans et al., 1998).
Environmental and Antipathogenic Applications
Moreover, thiourea derivatives synthesized from related compounds have shown significant antipathogenic activity, offering potential for the development of new antimicrobial agents with applications in environmental protection and public health (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJWHHRJVVDCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-fluorophenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



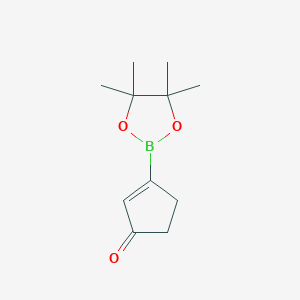
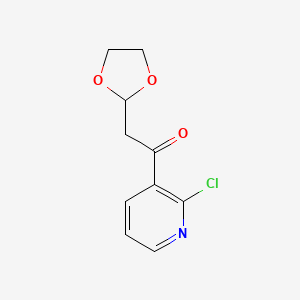
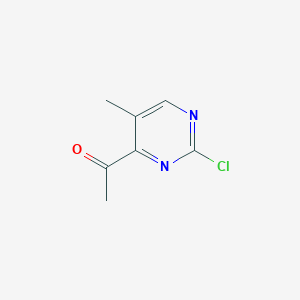
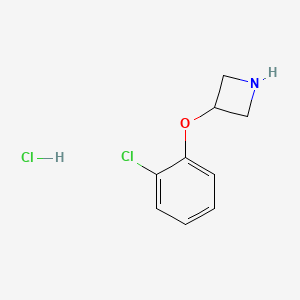
![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)
